molecular formula C16H20N4OS B11040863 2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide

2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide

Cat. No.: B11040863
M. Wt: 316.4 g/mol
InChI Key: OMSSLAATRRVVPB-UHFFFAOYSA-N
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Description

2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrroloquinoline core, which is a fused ring system, and is substituted with multiple functional groups that contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and ketones, which undergo condensation reactions to form the pyrroloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide is unique due to its complex structure and multifunctional properties.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

(2-hydroxy-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl)iminothiourea

InChI

InChI=1S/C16H20N4OS/c1-8-5-10-9(2)7-16(3,4)20-13(10)11(6-8)12(14(20)21)18-19-15(17)22/h5-6,9,21H,7H2,1-4H3,(H2,17,22)

InChI Key

OMSSLAATRRVVPB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C(C=C(C=C13)C)C(=C2O)N=NC(=S)N)(C)C

Origin of Product

United States

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